molecular formula C8H12N2 B074657 4-Ethylbenzene-1,2-diamine CAS No. 1124-38-5

4-Ethylbenzene-1,2-diamine

Cat. No.: B074657
CAS No.: 1124-38-5
M. Wt: 136.19 g/mol
InChI Key: ROJMDQBRKBPHIU-UHFFFAOYSA-N
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Description

4-Ethylbenzene-1,2-diamine, also known as 4-ethyl-1,2-benzenediamine, is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and an ethyl group is attached to the fourth carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylbenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of 4-ethyl-2-nitroaniline. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the nitration of 4-ethylaniline followed by reduction of the nitro group to an amino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The nitration step is carried out using concentrated nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-ethylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The ethyl group can affect the compound’s hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylbenzene-1,2-diamine is unique due to the presence of the ethyl group, which enhances its hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

4-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJMDQBRKBPHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494947
Record name 4-Ethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-38-5
Record name 4-Ethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylbenzene-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The crude 2-nitro-4-ethylaniline was hydrogenated in 100 ml. of ethanol over 500 mg. of 5 percent palladium on charcoal, until gas uptake ceased. The reaction mixture was filtered and evaporated, yielding 4-ethyl-o-phenylenediamine as a dark oil which solidified overnight. The identity of the product was confirmed by IR.
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Synthesis routes and methods II

Procedure details

A stirred solution of 5-ethyl-2-nitro-aniline [200 mg, Reference Example 30(a)] and tin chloride (2.75 g) in ethanol (5 ml) was heated in a Smith Creator microwave at 140° C. for 10 minutes. The reaction mixture was basified to pH 8 by addition of saturated sodium hydrogen carbonate solution and then extracted with ethyl acetate. The organic extracts were dried over magnesium sulfate and then evaporated to give 4-ethyl-phenylene diamine (140 mg) as a pale orange solid, which was used without future purification. MS: 137.2 (M+H)+. HPLC (METHOD H): RT=2.91 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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